molecular formula C8H7FN2S B2617298 2-Amino-7-fluoro-4-methylbenzothiazole CAS No. 1019115-53-7

2-Amino-7-fluoro-4-methylbenzothiazole

Cat. No. B2617298
M. Wt: 182.22
InChI Key: ZFFMZYZWYXJQER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-7-fluoro-4-methylbenzothiazole is a chemical compound with the molecular formula C8H7FN2S and a molecular weight of 182.22 . It is available for purchase from various chemical suppliers.


Synthesis Analysis

The synthesis of 2-aminobenzothiazole derivatives, which includes 2-Amino-7-fluoro-4-methylbenzothiazole, has been a topic of interest in recent years . One-pot multicomponent reactions involving 2-aminobenzothiazole are a promising trend in the synthesis of its bioactive derivatives . These reactions are simple in execution, characterized by high yields of the target products in a relatively short reaction time, and often proceed in the absence of a solvent .

Future Directions

The future directions for research on 2-Amino-7-fluoro-4-methylbenzothiazole and similar compounds could include further exploration of their synthesis methods, particularly green synthesis methods . Additionally, more research could be conducted on their biological activities and potential applications in medicine and other fields .

properties

IUPAC Name

7-fluoro-4-methyl-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FN2S/c1-4-2-3-5(9)7-6(4)11-8(10)12-7/h2-3H,1H3,(H2,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFFMZYZWYXJQER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)F)SC(=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-7-fluoro-4-methylbenzothiazole

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